5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves intricate steps, including boronic acid coupling reactions, sulfonamide formation, and pyrimidine substitution. Researchers have explored various synthetic routes, and the compound’s synthesis has been documented in the literature .
Molecular Structure Analysis
The molecular structure of 5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide consists of a central sulfonamide core with appended functional groups. The tert-butyl and methoxy substituents enhance its stability and lipophilicity. The pyrimidine moiety contributes to its pharmacological properties .
科学的研究の応用
Application in Cerebral Vasospasm Prevention
One significant application of this compound is in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. Research conducted by Zuccarello et al. (1996) explored the effectiveness of oral treatment with endothelin receptor antagonists, including compounds structurally related to 5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide. The study found that oral administration of these antagonists could reduce the magnitude of arterial constriction following a hemorrhage, which supports their potential therapeutic use in treating cerebral vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Role in Airway Muscle Contraction
Another application is in understanding airway muscle contraction mechanisms. A study by Takahashi et al. (1997) examined the contraction of human airway smooth muscle induced by endothelin-1 and IRL 1620, using bosentan (a structurally similar compound) as an endothelin receptor antagonist. This research provides insights into the potential therapeutic uses of such antagonists in conditions involving airway smooth muscle, such as asthma (Takahashi et al., 1997).
特性
IUPAC Name |
5-tert-butyl-2-methoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O4S/c1-19-17-27(31-21-12-14-24(37-5)15-13-21)33-28(30-19)32-22-8-10-23(11-9-22)34-39(35,36)26-18-20(29(2,3)4)7-16-25(26)38-6/h7-18,34H,1-6H3,(H2,30,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWMFIRKMSBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。